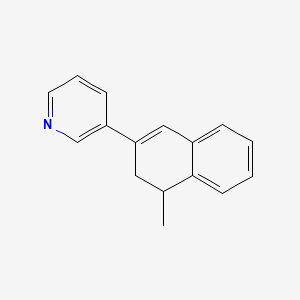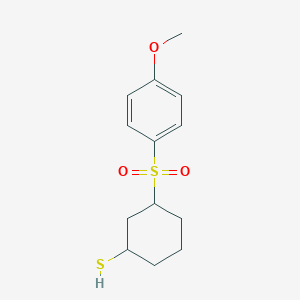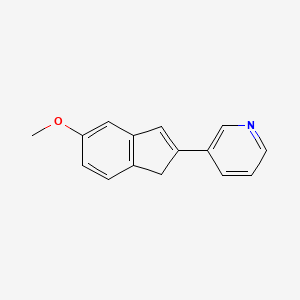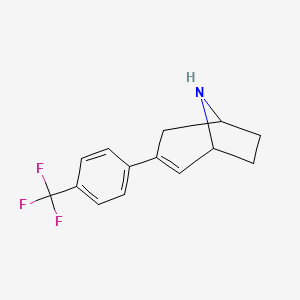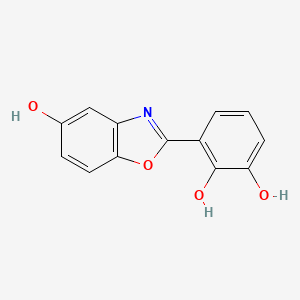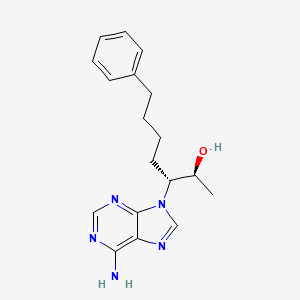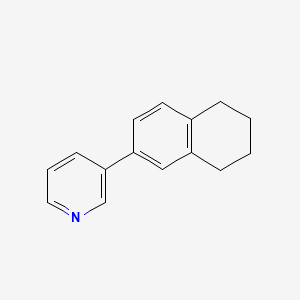
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6,7,8-Tetrahidronaftalén-2-il)piridina es un compuesto orgánico que presenta un anillo de piridina sustituido con un grupo tetrahidronaftalénico. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos, incluyendo la química medicinal y la ciencia de los materiales. La presencia de ambos, el grupo piridina y el tetrahidronaftalénico, le confiere propiedades químicas únicas a la molécula, convirtiéndola en un objetivo valioso para la investigación sintética y orientada a aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(5,6,7,8-Tetrahidronaftalén-2-il)piridina puede lograrse a través de varias rutas sintéticas. Un método común involucra la reacción de 2-bromopiridina con ácido 5,6,7,8-tetrahidronaftalén-2-ilborónico en presencia de un catalizador de paladio bajo condiciones de acoplamiento de Suzuki-Miyaura . La reacción típicamente requiere una base como el carbonato de potasio y un solvente como el tolueno o la dimetilformamida. La reacción se lleva a cabo a temperaturas elevadas, generalmente alrededor de 100 °C, durante varias horas para asegurar una conversión completa.
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-(5,6,7,8-Tetrahidronaftalén-2-il)piridina puede involucrar reacciones de acoplamiento similares, pero a una escala mayor. Los reactores de flujo continuo y los sistemas automatizados pueden emplearse para mejorar la eficiencia y el rendimiento. El uso de cribado de alto rendimiento y la optimización de las condiciones de reacción pueden agilizar aún más el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(5,6,7,8-Tetrahidronaftalén-2-il)piridina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo para introducir grupos funcionales como los grupos hidroxilo o carbonilo.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de un catalizador de paladio para reducir cualquier enlace insaturado dentro de la molécula.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de piridina, donde los nucleófilos como las aminas o los tioles reemplazan un grupo saliente.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio acuoso a temperatura ambiente.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbón a temperatura ambiente y presión atmosférica.
Sustitución: Nucleófilos como las aminas en presencia de una base como el hidróxido de sodio en un solvente orgánico como el etanol.
Principales Productos Formados
Oxidación: Derivados hidroxilados o carbonilados del compuesto original.
Reducción: Derivados saturados con dobles enlaces reducidos.
Sustitución: Derivados de piridina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
3-(5,6,7,8-Tetrahidronaftalén-2-il)piridina tiene varias aplicaciones de investigación científica:
Química Medicinal: Se investiga el compuesto por su potencial como un farmacóforo en el desarrollo de nuevos fármacos, particularmente por sus interacciones con objetivos biológicos.
Ciencia de Materiales: Se utiliza en la síntesis de materiales avanzados, incluyendo polímeros y nanomateriales, debido a sus propiedades estructurales únicas.
Catálisis: El compuesto puede servir como ligando en reacciones catalíticas, mejorando la eficiencia y la selectividad de varias transformaciones químicas.
Estudios Biológicos: Se estudia por sus posibles actividades biológicas, incluyendo propiedades anticancerígenas y antimicrobianas.
Mecanismo De Acción
El mecanismo de acción de 3-(5,6,7,8-Tetrahidronaftalén-2-il)piridina involucra su interacción con objetivos moleculares específicos. En química medicinal, puede unirse a enzimas o receptores, modulando su actividad. El anillo de piridina puede participar en interacciones de apilamiento π-π, mientras que el grupo tetrahidronaftalénico puede mejorar las interacciones hidrofóbicas con las proteínas diana. Estas interacciones pueden conducir a la inhibición o activación de vías biológicas, contribuyendo a los efectos terapéuticos del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
3-(Naftalén-1-il)piridina: Carece del grupo tetrahidronaftalénico, lo que da como resultado diferentes propiedades químicas y biológicas.
3-(5,6,7,8-Tetrahidronaftalén-1-il)piridina: Estructura similar pero con el grupo tetrahidronaftalénico en una posición diferente, lo que lleva a variaciones en la reactividad y las aplicaciones.
2-(5,6,7,8-Tetrahidronaftalén-2-il)piridina: El anillo de piridina está sustituido en una posición diferente, lo que afecta su comportamiento químico.
Unicidad
3-(5,6,7,8-Tetrahidronaftalén-2-il)piridina es única debido al posicionamiento específico del grupo tetrahidronaftalénico, que influye en sus propiedades electrónicas y estéricas. Esta estructura única permite interacciones distintas con objetivos biológicos y reactivos químicos, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
1092522-77-4 |
|---|---|
Fórmula molecular |
C15H15N |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C15H15N/c1-2-5-13-10-14(8-7-12(13)4-1)15-6-3-9-16-11-15/h3,6-11H,1-2,4-5H2 |
Clave InChI |
WGNJGUOGXBTDMP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


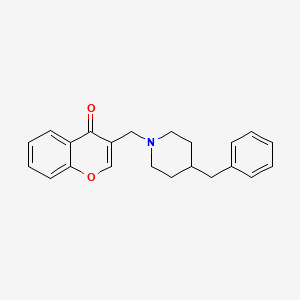
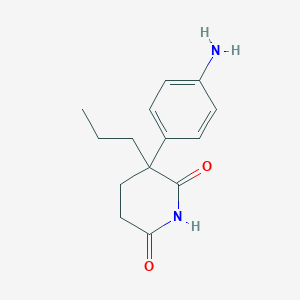
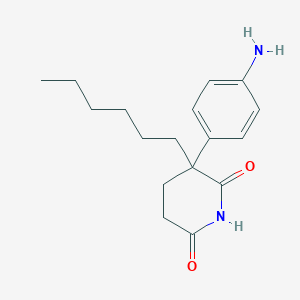
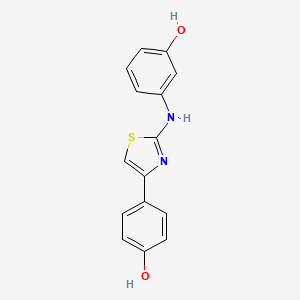
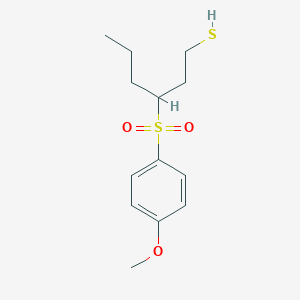

![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
